These findings highlight the significant role of UDCA in the management of cholesterol gallstones, offering a non-surgical alternative for many patients.
Beyond gallstones, UDCA has shown promising effects in various cholestatic liver diseases, conditions characterized by impaired bile flow.
UDCA is the gold-standard treatment for PBC, an autoimmune disease affecting the bile ducts. Studies have shown that UDCA improves liver function tests, slows disease progression, and potentially reduces the need for liver transplantation [, ].
While not the first-line treatment, UDCA has been investigated for its potential benefit in PSC, another autoimmune disease affecting the bile ducts. Although evidence is still evolving, some studies suggest UDCA may improve liver function and symptoms in patients with PSC [].
Ursodeoxycholic acid, also known as ursodiol, is a secondary bile acid with the chemical formula and a molar mass of approximately 392.58 g/mol. It is primarily produced in the intestines through the metabolism of primary bile acids by intestinal bacteria and is also synthesized in the liver of certain species, notably bears from the genus Ursus. Ursodeoxycholic acid has gained attention for its therapeutic potential in treating liver and bile duct diseases, particularly due to its ability to improve bile flow and reduce cholesterol absorption .
Ursodiol's mechanism of action in different conditions varies slightly:
Ursodiol is generally well-tolerated with minimal side effects. Common side effects include diarrhea, abdominal pain, and fatigue. However, at high doses, it can cause diarrhea and worsen pre-existing liver disease []. UDCA is not flammable or explosive but should be stored in a cool, dry place away from direct sunlight.
Ursodeoxycholic acid undergoes several chemical transformations, particularly in the gut where it is formed from chenodeoxycholic acid through enzymatic processes. The key reactions include:
Ursodeoxycholic acid exhibits multiple biological activities:
Ursodeoxycholic acid can be synthesized through various methods:
Ursodeoxycholic acid is primarily used in clinical settings for:
Research has indicated that ursodeoxycholic acid interacts with various biological pathways:
Ursodeoxycholic acid shares structural similarities with several other bile acids. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Chenodeoxycholic Acid | 3α,7β-dihydroxy-5β-cholan-24-oic acid | Similar choleretic effects; less well-tolerated in humans |
Deoxycholic Acid | 3α,12-dihydroxy-5β-cholan-24-oic acid | More hydrophobic; associated with hepatotoxicity |
Lithocholic Acid | 3α-hydroxy-5β-cholan-24-oic acid | Highly toxic; induces DNA damage |
Ursodeoxycholic acid's unique beta orientation at the C7 position differentiates it from chenodeoxycholic and deoxycholic acids, contributing to its distinct biological effects and better tolerance in humans .
Irritant